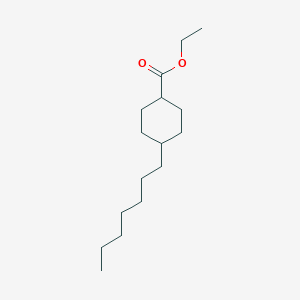![molecular formula C39H65ClN2O3 B14458378 2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B14458378.png)
2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane, reaction products with N-(9Z)-9-octadecenyl-1,3-propanediamine is a complex chemical compound used in various industrial applications. This compound is a polymer formed through the reaction of phenol, 4,4’-(1-methylethylidene)bis- with (chloromethyl)oxirane, and further reacted with N-(9Z)-9-octadecenyl-1,3-propanediamine. It is known for its unique properties, including high thermal stability, chemical resistance, and mechanical strength.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Polymerization: Phenol, 4,4’-(1-methylethylidene)bis- is polymerized with (chloromethyl)oxirane under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete polymerization.
Reaction with N-(9Z)-9-octadecenyl-1,3-propanediamine: The resulting polymer is then reacted with N-(9Z)-9-octadecenyl-1,3-propanediamine. This step is usually carried out in a solvent medium to facilitate the reaction and ensure uniform mixing of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The reaction conditions are carefully monitored to maintain product quality and consistency. The final product is purified through various methods, including filtration and distillation, to remove any unreacted materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties, such as its solubility and mechanical strength.
Substitution: The polymer can undergo substitution reactions, where specific functional groups are replaced with others, altering its chemical and physical properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated products.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound’s unique properties make it suitable for use in biological research, particularly in the development of biomaterials.
Medicine: It is explored for its potential use in drug delivery systems and medical devices due to its biocompatibility.
Industry: The compound is used in coatings, adhesives, and sealants, where its chemical resistance and mechanical strength are highly valued.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The polymer’s structure allows it to form strong bonds with other molecules, enhancing its stability and functionality. The specific pathways involved depend on the application, but generally, the compound’s effects are mediated through its ability to interact with and modify the properties of other materials.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane, reaction products with diethylenetriamine
- Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane, reaction products with 2-methyl-1H-imidazole
Uniqueness
Compared to similar compounds, Phenol, 4,4’-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane, reaction products with N-(9Z)-9-octadecenyl-1,3-propanediamine stands out due to its enhanced thermal stability and chemical resistance. These properties make it particularly suitable for applications requiring high-performance materials.
Propiedades
Fórmula molecular |
C39H65ClN2O3 |
|---|---|
Peso molecular |
645.4 g/mol |
Nombre IUPAC |
2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H44N2.C15H16O2.C3H5ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;4-1-3-2-5-3/h9-10,23H,2-8,11-22H2,1H3;3-10,16-17H,1-2H3;3H,1-2H2/b10-9-;; |
Clave InChI |
KAFWXDMBIDXOHX-XXAVUKJNSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCNCCCN.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCNCCCN.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl |
Números CAS relacionados |
68610-10-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-2-[(E)-2-phenylethenyl]phenol](/img/structure/B14458303.png)
![Benzenemethanamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14458304.png)
![7-Amino-4-hydroxy-3-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14458318.png)
![Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458323.png)
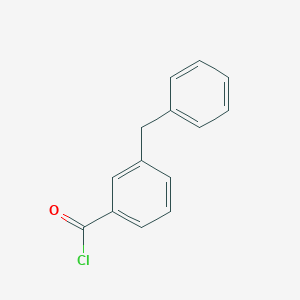

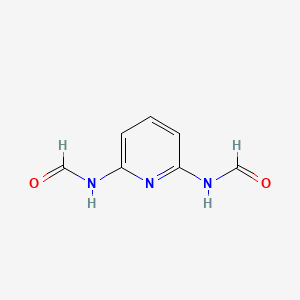
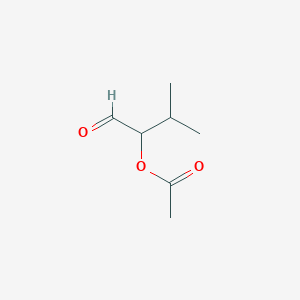
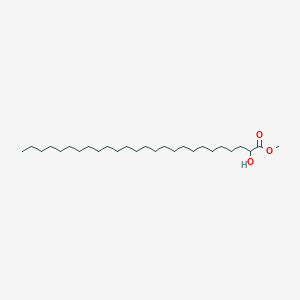
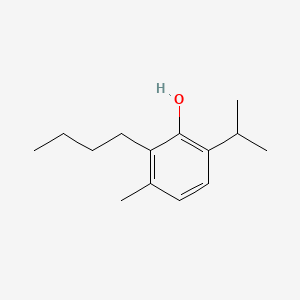
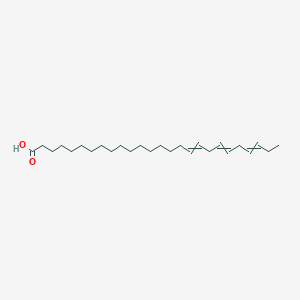
![Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione](/img/structure/B14458347.png)

